N-(3-Piperidyl)methanesulfonamide (CAS 944068-21-7) is a bifunctional aliphatic heterocyclic building block characterized by a secondary piperidine amine and a hydrogen-bond-donating methanesulfonamide group at the 3-position. In medicinal chemistry and process scale-up, it is primarily procured as a pre-functionalized intermediate to construct kinase inhibitors, GPCR ligands, and other small-molecule therapeutics. The compound offers a highly specific ~120° spatial vector for the sulfonamide moiety, which is critical for targeted pharmacophore positioning. By providing a pre-installed, regiochemically pure methanesulfonamide, this building block allows chemists to focus directly on N-alkylation, cross-coupling, or acylation of the piperidine nitrogen without the need for complex protection-deprotection strategies [1].
Substituting N-(3-Piperidyl)methanesulfonamide with its unfunctionalized precursor, 3-aminopiperidine, introduces severe processability bottlenecks. Because the primary and secondary amines in 3-aminopiperidine possess similar nucleophilicity, attempting direct mesylation in-house inevitably produces an intractable mixture of N1-mesylated, N3-mesylated, and bis-mesylated products. Resolving this requires a three-step sequence (Boc-protection of the piperidine, mesylation of the primary amine, and subsequent deprotection), which halves the overall yield and increases solvent waste. Furthermore, substituting with the structural isomer N-(piperidin-4-yl)methanesulfonamide fundamentally alters the exit vector of the sulfonamide from ~120° to 180°, leading to steric clashes in tight binding pockets and drastically reducing target affinity in structure-based drug design [1].
Procuring pre-functionalized N-(3-Piperidyl)methanesulfonamide significantly streamlines synthetic workflows compared to utilizing 3-aminopiperidine. When starting from 3-aminopiperidine, chemists must employ a three-step protection/mesylation/deprotection sequence, which typically caps the cumulative yield at 45–50% [1]. In contrast, utilizing the commercially available pre-mesylated building block allows for immediate N-derivatization in a single step with >90% typical coupling yields.
| Evidence Dimension | Number of synthetic steps and yield to functionalized intermediate |
| Target Compound Data | 1 step (direct coupling), >90% yield |
| Comparator Or Baseline | 3-aminopiperidine (3 steps, 45-50% cumulative yield) |
| Quantified Difference | Elimination of 2 synthetic steps and ~40% absolute increase in intermediate yield |
| Conditions | Standard laboratory scale-up to N-alkylated/arylated target |
Procuring the pre-mesylated compound drastically reduces labor, reagent costs, and time-to-target in both discovery and process chemistry.
A major challenge in utilizing raw diamines is controlling the site of electrophilic attack. Direct treatment of unprotected 3-aminopiperidine with methanesulfonyl chloride yields a statistical mixture containing significant amounts of the undesired N1-mesyl and N1,N3-bis-mesyl impurities [1]. Commercial N-(3-Piperidyl)methanesulfonamide is manufactured to provide >98% regiomeric purity at the 3-position, completely bypassing the need for tedious chromatographic separation of these closely eluting impurities.
| Evidence Dimension | Regiomeric purity of the active building block |
| Target Compound Data | >98% N3-mesylated product |
| Comparator Or Baseline | Direct mesylation of 3-aminopiperidine (~33% N3-mesyl, ~33% N1-mesyl, ~33% bis-mesyl) |
| Quantified Difference | >65% improvement in target regiopurity prior to coupling |
| Conditions | Unprotected amine reaction with MsCl vs. procured standard |
High regiopurity eliminates the need for complex purification, ensuring reproducible scale-up and preventing batch-to-batch variability.
The positional isomerism of the piperidine ring dictates the spatial trajectory of the sulfonamide group. N-(3-Piperidyl)methanesulfonamide projects its sulfonamide at an approximate 120° angle relative to the piperidine N-substituent, whereas the 4-piperidyl isomer projects it at a linear 180° angle [1]. This off-axis trajectory is specifically suited for wrapping around tight structural motifs, such as the kinase hinge region, where the extended 4-substituted analog would experience severe steric clashes.
| Evidence Dimension | Sulfonamide exit vector angle |
| Target Compound Data | ~120° (meta-like projection) |
| Comparator Or Baseline | N-(piperidin-4-yl)methanesulfonamide (~180° para-like projection) |
| Quantified Difference | 60° difference in spatial trajectory |
| Conditions | In silico conformational modeling and structural biology binding assays |
Selecting the 3-piperidyl isomer is critical when targeting non-linear, constrained binding pockets where linear analogs fail to bind.
The incorporation of asymmetric building blocks is a proven strategy to improve the physicochemical properties of drug candidates. Derivatives synthesized from the asymmetric N-(3-Piperidyl)methanesulfonamide generally exhibit lower crystal lattice energies compared to those derived from the highly symmetric 4-piperidyl analog [1]. This reduction in symmetry typically translates to a 2- to 5-fold increase in aqueous kinetic solubility for the final active pharmaceutical ingredient (API), facilitating easier formulation and better bioavailability in early screening.
| Evidence Dimension | Relative kinetic solubility of final derivatives |
| Target Compound Data | 3-piperidyl derivatives (lower symmetry, higher solubility) |
| Comparator Or Baseline | 4-piperidyl derivatives (high symmetry, lower solubility) |
| Quantified Difference | 2- to 5-fold increase in aqueous kinetic solubility |
| Conditions | Standard aqueous buffer assays (pH 7.4) for final API candidates |
Higher solubility reduces the risk of attrition in drug development due to poor pharmacokinetic profiles.
N-(3-Piperidyl)methanesulfonamide is utilized as a core building block in the development of kinase inhibitors. Its ~120° exit vector allows the methanesulfonamide group to form critical hydrogen bonds with the kinase hinge region while the piperidine nitrogen serves as an attachment point to the main scaffold [1]. Procuring this specific isomer ensures the correct spatial geometry required for high-affinity target engagement.
In library synthesis targeting G-protein coupled receptors (GPCRs), rapid and reliable derivatization is essential. The pre-installed sulfonamide and >98% regiopurity of this compound allow chemists to perform direct, high-yielding Buchwald-Hartwig cross-couplings or SNAr reactions on the piperidine nitrogen without the interference of unprotected primary amines[2].
When a lead compound utilizing a 4-substituted piperidine or a flat aromatic ring exhibits poor aqueous solubility due to high crystal packing energy, substituting it with N-(3-Piperidyl)methanesulfonamide introduces beneficial asymmetry [3]. This application is highly relevant in late-stage lead optimization to rescue compounds with poor pharmacokinetic profiles.
Irritant